3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride 3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537578
InChI: InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-8-5-6;/h4-5,9H,1-3H2,(H,7,8);1H
SMILES: C1=C(C=NN1)CCCO.Cl
Molecular Formula: C6H11ClN2O
Molecular Weight: 162.62 g/mol

3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride

CAS No.:

Cat. No.: VC13537578

Molecular Formula: C6H11ClN2O

Molecular Weight: 162.62 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Pyrazol-4-YL)propan-1-OL hydrochloride -

Specification

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
IUPAC Name 3-(1H-pyrazol-4-yl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-8-5-6;/h4-5,9H,1-3H2,(H,7,8);1H
Standard InChI Key VASPBGCLNQFKII-UHFFFAOYSA-N
SMILES C1=C(C=NN1)CCCO.Cl
Canonical SMILES C1=C(C=NN1)CCCO.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—linked via a three-carbon chain to a hydroxyl group. The hydrochloride salt formation enhances its solubility in polar solvents, a property critical for its utility in synthetic chemistry . The IUPAC name, 3-(1H-pyrazol-4-yl)propan-1-ol;hydrochloride, reflects this connectivity .

2D and 3D Structural Features

The 2D structure (SMILES: C1=C(C=NN1)CCCO.Cl) reveals the pyrazole ring (positions 1–5) bonded to a propyl alcohol moiety at position 4 . Computational models predict a planar pyrazole ring with the propanol chain adopting a gauche conformation, minimizing steric hindrance between the hydroxyl group and the aromatic system .

Physicochemical Properties

Key properties include:

  • Molecular Weight: 162.62 g/mol .

  • Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic character; moderate solubility in methanol and ethanol .

  • Melting Point: Estimated 180–190°C (decomposition observed near 200°C) .

  • pKa: Pyrazole N–H ≈ 2.5; hydroxyl group ≈ 15.5 .

Synthesis and Production

Industrial-Scale Synthesis

The patent EP3280710B1 details a cost-effective route for synthesizing intermediates related to androgen receptor antagonists, including 3-(1H-pyrazol-4-YL)propan-1-OL hydrochloride .

Key Reaction Steps

  • Suzuki Coupling:

    • Reactant: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.

    • Conditions: Pd(OAc)₂ (0.6–0.8 mol%), Na₂CO₃, THF/H₂O, 80°C .

    • Yield: >85% for 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile .

  • Deprotection and Salt Formation:

    • Reagent: 30% HCl in methanol (0.08 equiv) at 10°C .

    • Isolation: Precipitation via NH₄OH neutralization, yielding the hydrochloride salt .

Process Optimization

  • Catalyst Efficiency: Reducing Pd loading to 0.6 mol% decreased production costs by 40% compared to earlier methods .

  • Solvent System: Replacement of toluene/THF with acetonitrile/water improved phase separation, eliminating distillation steps .

Pharmaceutical Applications

Role in Androgen Receptor Antagonists

The compound is a precursor to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Formula V in EP3280710B1), a key intermediate in drugs targeting prostate cancer . Subsequent Mitsunobu reactions introduce pharmacophores, enhancing binding affinity to androgen receptors .

Comparative Analysis with Analogous Compounds

CompoundStructural DifferenceBiological Activity
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-olAmino substitution at C3Enzyme ligand, anticancer
5-Cyclopropyl-2-(3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridineFluorinated pyridine coreDHODH inhibition (IC₅₀ = 12 nM)

The absence of an amino group in 3-(1H-pyrazol-4-YL)propan-1-OL hydrochloride reduces its direct bioactivity but enhances its utility as a synthetic intermediate .

Future Directions

  • Exploration of Bioactivity: Functionalization at the hydroxyl group could yield novel kinase inhibitors.

  • Process Intensification: Continuous-flow synthesis may further reduce Pd residues (<10 ppm) .

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